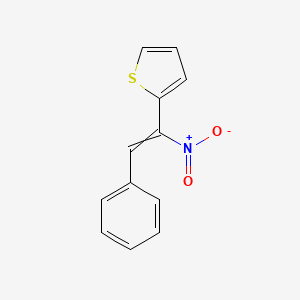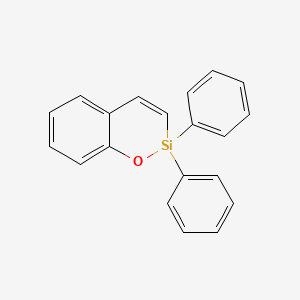
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C20H28N2O6 and a molecular weight of 392.446 g/mol . This compound is known for its unique structure, which includes two nitroso groups attached to a benzene-1,4-dicarboxylate core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate typically involves the reaction of 2,3-dimethyl-3-nitrosobutan-2-ol with benzene-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under specific conditions.
Reduction: The compound can be reduced to form amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted esters, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
Bis(2,3-dimethyl-3-nitrosobutyl) terephthalate: A similar compound with slight variations in the alkyl groups attached to the benzene ring.
Uniqueness
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is unique due to its specific nitroso groups, which impart distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
63242-05-7 |
|---|---|
Fórmula molecular |
C20H28N2O6 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-17(2,21-25)19(5,6)27-15(23)13-9-11-14(12-10-13)16(24)28-20(7,8)18(3,4)22-26/h9-12H,1-8H3 |
Clave InChI |
OCKVFEUITARDJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C(C)(C)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)


![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)




